molecular formula C8H7NO B037814 o-Tolyl isocyanate CAS No. 614-68-6

o-Tolyl isocyanate

Cat. No. B037814
CAS RN: 614-68-6
M. Wt: 133.15 g/mol
InChI Key: VAYMIYBJLRRIFR-UHFFFAOYSA-N
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Patent
US04344855

Procedure details

133 g of o-tolylisocyanate and 5 g of solid, insoluble catalyst from Example 2a were heated to 140° C. with stirring. After evolution of 12.1 liters of carbon dioxide, which took place within 2 hours, the catalyst was suction filtered and the filtrate was distilled. 103.5 g of di-o-tolyl-carbodiimide, b.p. 130°-132° C./0.1 Torr were obtained (94% of the theory).
Quantity
133 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
12.1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[C:2]([N:7]=[C:8]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1>C(=O)=O>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]=[C:8]=[N:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10]

Inputs

Step One
Name
Quantity
133 g
Type
reactant
Smiles
C=1(C(=CC=CC1)N=C=O)C
Name
solid
Quantity
5 g
Type
reactant
Smiles
Name
catalyst
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Two
Name
Quantity
12.1 L
Type
solvent
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
within 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C=CC=C1)N=C=NC1=C(C=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 103.5 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.